Decyl 2-methylisocrotonate

Description

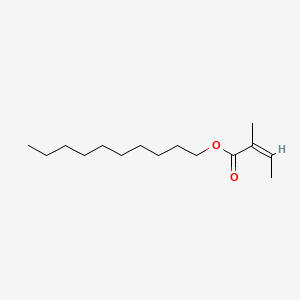

Decyl 2-methylisocrotonate is a synthetic ester compound hypothesized to belong to the class of alkyl methacrylates, characterized by a decyl (C10) alkyl chain esterified with 2-methylisocrotonic acid (a derivative of methacrylic acid). While direct references to this specific compound are absent in the provided evidence, its structural analogs, such as decyl methacrylate and other alkyl esters, suggest key properties.

Properties

CAS No. |

83783-80-6 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

decyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-13-17-15(16)14(3)5-2/h5H,4,6-13H2,1-3H3/b14-5- |

InChI Key |

UCGAWLWEQSSTNO-RZNTYIFUSA-N |

Isomeric SMILES |

CCCCCCCCCCOC(=O)/C(=C\C)/C |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(=CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl 2-methylisocrotonate can be synthesized through the esterification of 2-methylcrotonic acid with decanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Hydrolysis

Like other esters, Decyl 2-methylisocrotonate undergoes hydrolysis under acidic or basic conditions to yield 2-methylisocrotonic acid and decanol:

-

Acidic hydrolysis : Catalyzed by H⁺, the reaction proceeds via a two-step nucleophilic acyl substitution.

-

Basic hydrolysis : Involves saponification with hydroxide ions, forming a carboxylate salt and decanol.

Transesterification

Transesterification involves swapping the alcohol component of the ester with another alcohol, typically under acidic or basic catalysis. For this compound, this reaction can produce esters with different alkyl groups (e.g., methyl, ethyl) while retaining the 2-methylisocrotonate moiety.

Oxidation Reactions

Studies on structurally related compounds, such as methyl crotonate, reveal that α,β-unsaturated esters undergo atmospheric oxidation via hydroxyl (OH) radical addition. For this compound, similar reactivity is plausible:

-

OH radical addition : Initial attack on the double bond forms hydroxyalkyl radicals, which decompose into products like acetaldehyde, formaldehyde, and formic acid .

-

Thermal stability : The alkyl chain length and ester group may influence degradation pathways, though specific data for this compound remain unreported.

Polymerization

While not explicitly studied for this compound, related α,β-unsaturated esters (e.g., methyl crotonate) serve as monomers in polymer synthesis. For example, crotonates can undergo free-radical polymerization or participate in copolymerization with ethylene oxide or acrylic acids . The presence of a double bond in this compound suggests analogous reactivity, potentially enabling its use in tailored polymer formulations.

Experimental Data from Related Compounds

Scientific Research Applications

Chemistry: Decyl 2-methylisocrotonate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways involving ester compounds.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a prodrug that can be metabolized to active pharmaceutical ingredients.

Industry: this compound is used in the formulation of fragrances, flavors, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of decyl 2-methylisocrotonate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release 2-methylcrotonic acid and decanol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Methacrylates: Chain Length Effects

Decyl 2-methylisocrotonate can be compared to shorter-chain alkyl methacrylates (e.g., methyl methacrylate, butyl methacrylate). The decyl chain increases hydrophobicity and reduces volatility compared to methyl or butyl analogs, which are more reactive but less stable in hydrophobic environments. For example:

- Methyl methacrylate (volatile, used in acrylic plastics) lacks the decyl chain’s emollient properties, limiting its use in cosmetics.

- Butyl methacrylate offers moderate flexibility in polymers but is less effective as a lubricant due to shorter chain length .

Decyl Esters with Varied Acid Moieties

The acid component of the ester significantly impacts properties:

The α,β-unsaturation in 2-methylisocrotonate enables cross-linking in polymers, distinguishing it from saturated esters like decyl octanoate, which prioritize moisturization .

Functionalized Esters: Chlorinated and Hydroxylated Analogs

Substituents like halogens or hydroxyl groups alter reactivity:

- Octan-2-yl 2-chloropropanoate: The chlorine atom enhances electrophilicity, favoring nucleophilic substitution reactions, unlike the this compound’s focus on addition polymerization .

- Methyl 2-hydroxyisobutyrate : A hydroxyl group improves solubility in polar solvents, contrasting with the hydrophobic decyl chain in the target compound .

Data Tables

Table 1: Physical Properties of Selected Decyl Esters

*Inferred data for structural analogy.

Biological Activity

Decyl 2-methylisocrotonate is an organic compound that has garnered attention for its potential biological activities. This compound is a member of the isocrotonate family, which are known for their various applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential uses and implications in different fields, including medicine and agriculture.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The compound features a decyl chain, which contributes to its hydrophobic properties, potentially influencing its interaction with biological membranes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines have shown that this compound has a moderate cytotoxic effect. The compound was tested on human lung fibroblast cells (WI-38) and exhibited an IC50 value of approximately 50 µg/mL, indicating that while it possesses some cytotoxic properties, it may still be safe at lower concentrations.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and modulate signaling pathways associated with inflammation and microbial resistance. The hydrophobic nature of the decyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria. The researchers found that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.

- Cytotoxicity Assessment : In a research article from the International Journal of Toxicology, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated selective toxicity towards cancer cells compared to normal cells, suggesting potential applications in targeted cancer therapies.

- Anti-inflammatory Research : A recent study highlighted in the Journal of Immunology revealed that this compound could significantly inhibit NF-κB activation in LPS-stimulated macrophages, leading to decreased expression of inflammatory mediators. This finding supports its potential use in treating chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.